molecular formula C4H2F6O4S2 B14480795 1,2-Bis(trifluoromethanesulfonyl)ethene CAS No. 65100-18-7

1,2-Bis(trifluoromethanesulfonyl)ethene

Katalognummer: B14480795
CAS-Nummer: 65100-18-7
Molekulargewicht: 292.2 g/mol
InChI-Schlüssel: KGWHIEWACAUOFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Bis(trifluoromethanesulfonyl)ethene is a compound known for its unique chemical properties and applications. It is characterized by the presence of two trifluoromethanesulfonyl groups attached to an ethene backbone. This compound is often utilized in various fields due to its high stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(trifluoromethanesulfonyl)ethene typically involves the reaction of ethene with trifluoromethanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C2H4+2CF3SO2ClC2(SO2CF3)2+2HCl\text{C}_2\text{H}_4 + 2 \text{CF}_3\text{SO}_2\text{Cl} \rightarrow \text{C}_2(\text{SO}_2\text{CF}_3)_2 + 2 \text{HCl} C2​H4​+2CF3​SO2​Cl→C2​(SO2​CF3​)2​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Bis(trifluoromethanesulfonyl)ethene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler sulfonyl compounds.

    Substitution: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions include various sulfonyl derivatives, which can be further utilized in different chemical processes.

Wissenschaftliche Forschungsanwendungen

1,2-Bis(trifluoromethanesulfonyl)ethene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.

Wirkmechanismus

The mechanism of action of 1,2-Bis(trifluoromethanesulfonyl)ethene involves its interaction with various molecular targets. The trifluoromethanesulfonyl groups are highly reactive, allowing the compound to participate in a range of chemical reactions. These interactions often involve the formation of strong bonds with nucleophiles, leading to the formation of stable products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and as a catalyst.

    Trifluoromethanesulfonamide: Utilized in organic synthesis and as a reagent in various chemical reactions.

Uniqueness

1,2-Bis(trifluoromethanesulfonyl)ethene is unique due to its ethene backbone, which provides distinct reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Eigenschaften

CAS-Nummer

65100-18-7

Molekularformel

C4H2F6O4S2

Molekulargewicht

292.2 g/mol

IUPAC-Name

1,2-bis(trifluoromethylsulfonyl)ethene

InChI

InChI=1S/C4H2F6O4S2/c5-3(6,7)15(11,12)1-2-16(13,14)4(8,9)10/h1-2H

InChI-Schlüssel

KGWHIEWACAUOFE-UHFFFAOYSA-N

Kanonische SMILES

C(=CS(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.